molecular formula C15H12ClN5O B2439170 3-chloro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide CAS No. 1421527-83-4

3-chloro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide

Cat. No. B2439170
CAS RN: 1421527-83-4
M. Wt: 313.75
InChI Key: VLLHTBIDHDADGW-UHFFFAOYSA-N
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Description

“3-chloro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds like “this compound” is complex. Imidazole has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Research on related compounds demonstrates their potential in anti-inflammatory applications. For instance, a study synthesized N-substituted imidazolylbenzamides and assessed their anti-inflammatory activity, comparing some of these compounds with non-steroidal anti-inflammatory drugs for efficacy and ulcerogenic activities (Kalsi et al., 1990).

Capillary Electrophoresis Applications

A study focused on nonaqueous capillary electrophoresis for separating imatinib mesylate and related substances, including various benzamides, which is significant for quality control in pharmaceuticals (Ye et al., 2012).

Cardiac Electrophysiological Activity

Compounds including N-substituted imidazolylbenzamides were synthesized and evaluated for their cardiac electrophysiological activity, with some showing potential as selective class III agents in in vitro and in vivo models (Morgan et al., 1990).

Pharmacokinetics in Anti-Fibrosis Applications

Investigations into the pharmacokinetics and metabolism of related benzamides have revealed their potential as effective oral anti-fibrotic drugs, with studies conducted in various animal models (Kim et al., 2008).

Potential in Epilepsy and Pain Treatment

Research on N-pyridyl and pyrimidine benzamides has identified compounds active in rodent models of epilepsy and pain, highlighting their therapeutic potential in these areas (Amato et al., 2011).

Antineoplastic Activity

Several studies have synthesized derivatives of benzamides and evaluated their antineoplastic activity, revealing potential applications in cancer treatment. These studies highlight the diverse applications of these compounds in treating various cancer types (Abdel-Hafez, 2007).

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are used in various applications, including pharmaceuticals and agrochemicals .

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction with its targets and the resulting changes would depend on the specific biological activity exhibited by this compound.

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways depending on their specific biological activity . The downstream effects would also depend on the specific pathway affected.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.

Result of Action

One study suggested that a similar compound may exert antitumor activity by up-regulating bax, intracellular ca 2+ release, ros generation, p21, p27 and p53, downregulating bcl-2, activating caspase-9 and caspase-3 and subsequent cleavage of parp, and inhibiting cdk activity .

Action Environment

The synthesis of imidazole derivatives can be influenced by environmental conditions . For instance, certain reactions can be run under solvent-free conditions , which could potentially influence the compound’s action and stability.

properties

IUPAC Name

3-chloro-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c1-10-17-5-6-21(10)15-18-8-13(9-19-15)20-14(22)11-3-2-4-12(16)7-11/h2-9H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLHTBIDHDADGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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